
Piperettine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperettine is a naturally occurring alkaloid found in various species of the Piper genus, particularly in black pepper (Piper nigrum). It is known for its distinctive pungent taste and has been studied for its potential pharmacological properties. The molecular formula of this compound is C19H21NO3, and it has a molecular weight of 311.38 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Piperettine can be synthesized through several methods. One common synthetic route involves the reaction of piperic acid chloride with piperidine. This reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as black pepper. The extraction process includes grinding the pepper seeds to a fine powder, followed by solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions
Piperettine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction of this compound can yield this compound alcohol.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or platinum oxide.
Major Products Formed
Oxidation: this compound oxide
Reduction: this compound alcohol
Substitution: Various substituted this compound derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the production of flavoring agents and as a bioactive compound in agricultural products
Mecanismo De Acción
Piperettine exerts its effects through multiple molecular targets and pathways. It interacts with various enzymes and receptors, modulating their activity. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. It also affects signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Piperettine is often compared with other similar alkaloids such as Piperine and Piperylin. While all these compounds share a common structural motif, this compound is unique due to its specific molecular interactions and biological activities. For example:
Piperine: Known for its bioavailability-enhancing properties.
Piperylin: Studied for its neuroprotective effects.
This compound’s distinct chemical structure and pharmacological profile make it a valuable compound for further research and potential therapeutic applications.
Propiedades
Número CAS |
583-34-6 |
|---|---|
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
(2E,4E,6E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C19H21NO3/c21-19(20-12-6-3-7-13-20)9-5-2-1-4-8-16-10-11-17-18(14-16)23-15-22-17/h1-2,4-5,8-11,14H,3,6-7,12-13,15H2/b2-1+,8-4+,9-5+ |
Clave InChI |
DLKOUKNODPCIHZ-UMYWTXKFSA-N |
SMILES isomérico |
C1CCN(CC1)C(=O)/C=C/C=C/C=C/C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
C1CCN(CC1)C(=O)C=CC=CC=CC2=CC3=C(C=C2)OCO3 |
melting_point |
148 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3R,5R,7S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid](/img/structure/B14080486.png)
![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)
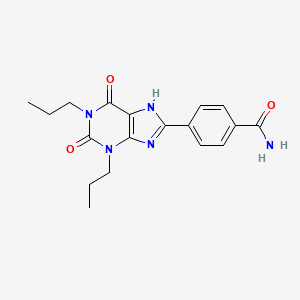
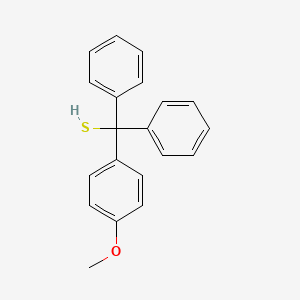

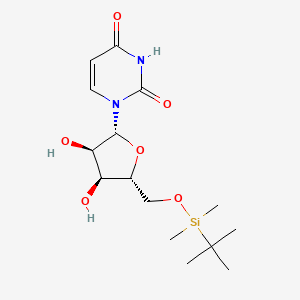
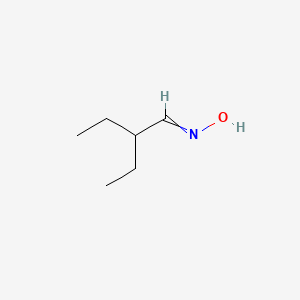
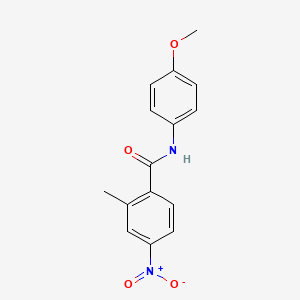



![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)


